N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
The compound N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic organic molecule featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic system is fused with a thiophene ring and a partially saturated pyridine moiety. Key structural elements include:
- A 3-cyano substituent, which enhances electrophilicity and may influence binding interactions.
- A 3-(2,5-dioxopyrrolidin-1-yl)benzamide side chain, introducing hydrogen-bonding capabilities and conformational rigidity.
Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12(26)24-8-7-15-16(10-22)21(30-17(15)11-24)23-20(29)13-3-2-4-14(9-13)25-18(27)5-6-19(25)28/h2-4,9H,5-8,11H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQYTZFUORXEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the compound's biological effects, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula:
With a molecular weight of approximately 486.6 g/mol. The structural features include a thieno[2,3-c]pyridine core and a pyrrolidine moiety that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines including Mia PaCa-2 and PANC-1. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Studies show that derivatives with similar structures can effectively reduce seizure activity in animal models. The proposed mechanism involves modulation of neurotransmitter systems and enhancement of GABAergic activity .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties against both bacterial and fungal strains. The compound's efficacy against pathogens like Staphylococcus aureus and Candida albicans has been noted in disk diffusion assays .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors influencing neuronal excitability and synaptic transmission.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit significant antitumor properties. The compound's mechanism involves the inhibition of specific kinases such as JNK2 and JNK3, which play crucial roles in cell cycle regulation and apoptosis. By interrupting these pathways, the compound can induce cell cycle arrest in cancer cells, particularly at the G2/M checkpoint.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Studies suggest that it may mitigate neuronal damage by modulating oxidative stress and inflammatory responses in neurodegenerative diseases. This effect is partly attributed to its ability to inhibit pro-inflammatory cytokines and enhance antioxidant defenses within neuronal cells .
Biochemical Pathways
Cell Cycle Regulation
this compound influences various biochemical pathways. Its primary action on JNK kinases leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This accumulation is indicative of its potential as a chemotherapeutic agent that can halt tumor growth by preventing cell division.
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity that can affect metabolic pathways relevant to cancer and inflammation. For instance, it has been observed to inhibit enzymes involved in inflammatory processes, thus reducing overall inflammation and potentially improving outcomes in diseases characterized by chronic inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor growth in vitro through JNK pathway modulation. |
| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific inflammatory enzymes with potential therapeutic implications. |
Comparison with Similar Compounds
Core Heterocyclic Systems
The tetrahydrothieno[2,3-c]pyridine core distinguishes this compound from structurally related heterocycles:
- N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide () shares the same core but substitutes the 6-acetyl group with a 6-isopropyl moiety and replaces the dioxopyrrolidin-benzamide with a benzamide-carbamothioyl group. This substitution reduces polarity and may alter metabolic pathways .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazo[1,2-a]pyridine core instead, with ester and nitrophenyl groups that increase hydrophobicity .
Substituent Analysis
*Estimated based on analogous structures.
Physicochemical Properties
- Hydrogen Bonding : The dioxopyrrolidin moiety provides hydrogen-bond acceptors, unlike the carbamothioyl group in , which may reduce passive membrane permeability .
- Conformational Rigidity : The benzamide linker in the target compound restricts rotational freedom compared to the more flexible thiazolo-pyrimidine derivatives in .
Spectroscopic and Analytical Comparisons
- NMR Analysis : demonstrates that substituents in regions analogous to the target compound’s dioxopyrrolidin-benzamide (e.g., regions A and B in Figure 6) cause distinct chemical shifts (δ 7.41–8.01 ppm for aromatic protons in vs. δ 7.94–8.01 ppm in the target compound) .
- Mass Spectrometry: The cyano group (CN) in the target compound and analogs (e.g., ’s Compound 11b) produces characteristic fragmentation patterns, such as losses of HCN (27 Da) .
Implications of Structural Differences
- Bioactivity : The dioxopyrrolidin group may enhance interactions with polar enzyme active sites, whereas the isopropyl group in ’s compound could favor hydrophobic binding pockets .
- Metabolic Stability: The acetyl group in the target compound is prone to hydrolysis or oxidative metabolism, whereas the cyano and carbamothioyl groups in analogs may confer greater stability .
Q & A
Q. What are the key synthetic pathways for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
The synthesis typically involves three stages:
- Core Formation : Cyclization of substituted thiophene and nitrile precursors to construct the tetrahydrothieno[2,3-c]pyridine core .
- Functionalization : Sequential introduction of acetyl, cyano, and benzamide groups via acetylation, cyanoacetylation, and amide coupling reactions. Temperature control (e.g., reflux in acetic anhydride) is critical to minimize side products .
- Purification : Chromatography or recrystallization to isolate the final compound. Yield optimization often requires adjusting stoichiometry of reagents like sodium acetate .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and regioselectivity (e.g., distinguishing between aromatic and aliphatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for verifying cyano (-CN) and acetyl (-COCH) groups .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm, carbonyl peaks at ~1700 cm) .
Q. How do functional groups (e.g., cyano, acetyl) influence reactivity in downstream modifications?
- The cyano group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the thienopyridine core .
- The acetyl group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating subsequent coupling reactions. However, it may hydrolyze under acidic conditions, requiring pH-controlled environments .
Advanced Research Questions
Q. What strategies mitigate low yields during the final amide coupling step?
- Catalyst Optimization : Use coupling agents like HATU or EDCI instead of DCC to improve efficiency in benzamide formation .
- Solvent Selection : Polar solvents (e.g., DMF) stabilize intermediates, while inert atmospheres (N) prevent oxidation of sensitive groups like pyrrolidin-1-yl .
- Temperature Modulation : Lowering reaction temperatures (0–5°C) during exothermic steps reduces by-product formation .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?
- By-product Identification : Compare observed peaks with known intermediates (e.g., unreacted starting materials or hydrolyzed acetyl groups) .
- Isotopic Labeling : Use -labeled precursors to trace unexpected nitrogen environments in the thienopyridine core .
- Alternative Characterization : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Q. What in silico methods predict biological target interactions for this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with kinases or receptors, leveraging the compound’s pyrrolidin-1-yl moiety as a hydrogen bond donor .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with observed bioactivity to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported bioactivity across studies?
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS to identify active metabolites, as the 2,5-dioxopyrrolidin-1-yl group may undergo enzymatic conversion in vivo .
Q. What experimental designs address stability issues in aqueous buffers?
- pH Screening : Test stability across pH 4–9 to identify degradation hotspots (e.g., acetyl hydrolysis at pH < 5) .
- Lyophilization : Prepare lyophilized stocks in cryoprotectants (e.g., trehalose) to enhance shelf life .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
